molecular formula C22H18O2 B3424510 2,2'-Dimethoxy-1,1'-binaphthalene CAS No. 35294-28-1

2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No.: B3424510
CAS No.: 35294-28-1
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
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Description

2,2’-Dimethoxy-1,1’-binaphthalene is an organic compound with the molecular formula C22H18O2. It is a derivative of binaphthalene, characterized by the presence of two methoxy groups attached to the naphthalene rings. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-dimethoxy-1,1’-binaphthalene typically involves the reaction of 1,1’-bi-2-naphthol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2,2’-dimethoxy-1,1’-binaphthalene are not extensively documented, the compound can be synthesized on a larger scale using similar methylation reactions. The process involves optimizing reaction conditions to achieve high yields and purity, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethoxy-1,1’-binaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,2’-Dimethoxy-1,1’-binaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-dimethoxy-1,1’-binaphthalene is primarily related to its ability to act as a ligand in catalytic processes. The methoxy groups enhance its electron-donating properties, making it an effective catalyst in various chemical reactions. The compound interacts with metal centers in catalysts, facilitating the formation of chiral products through asymmetric induction .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dimethoxy-1,1’-binaphthalene stands out due to its specific substitution pattern, which provides unique electronic and steric properties. These characteristics make it particularly valuable in asymmetric synthesis and catalysis, where precise control over reaction outcomes is essential .

Properties

IUPAC Name

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAADAKPADTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952077
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8
Record name NSC244962
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2960-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethoxy-1,1'-binaphthyl
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URL https://echa.europa.eu/information-on-chemicals
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Record name 35294-28-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 75640-87-8
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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